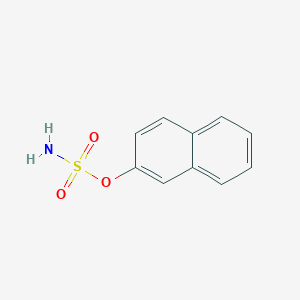

Naphthalen-2-yl sulfamate

説明

Naphthalen-2-yl sulfamate is a sulfamate ester derivative featuring a naphthalene ring substituted at the 2-position. Structurally, the sulfamate group (–OSO₂NH₂) attached to the naphthalene ring confers both electronic and steric properties that influence reactivity and biological activity. Key synthetic routes involve palladium- or nickel-catalyzed coupling reactions with amines or boronic acids , while its derivatives have shown promise as steroid sulfatase (STS) inhibitors with nanomolar-level potency .

特性

CAS番号 |

57651-04-4 |

|---|---|

分子式 |

C10H9NO3S |

分子量 |

223.25 g/mol |

IUPAC名 |

naphthalen-2-yl sulfamate |

InChI |

InChI=1S/C10H9NO3S/c11-15(12,13)14-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H2,11,12,13) |

InChIキー |

GQQGUUOAPRUTQW-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)N |

製品の起源 |

United States |

化学反応の分析

Palladium-Catalyzed C–N Cross-Coupling Reactions

Naphthalen-2-yl sulfamate participates in Pd-catalyzed amination with diverse nitrogen nucleophiles. A Pd/PCyp<sub>2</sub>Ar<sup>Xyl2</sup> system efficiently couples naphthalen-2-yl sulfamate with:

-

Anilines (e.g., N-phenylnaphthalen-1-amine, 97% yield)

-

Heteroarylamines (2-aminopyridine, 3-aminopyridine, 2-aminopyrimidine)

-

N-Heterocycles (pyrrole, pyrazole, carbazole)

Key Reaction Conditions:

Mechanistic Insight : DFT calculations confirm oxidative addition of the sulfamate as the rate-determining step, proceeding via a cationic Pd pathway in polar protic media .

Nickel-Catalyzed Suzuki–Miyaura Coupling

Ni-based systems enable biaryl synthesis from naphthalen-2-yl sulfamate and aryl boronic acids. The dppfNi<sup>II</sup>(o-tol)(Cl) precatalyst achieves near-quantitative yields under mild conditions:

Representative Substrates and Yields:

Activation Pathway : The Ni<sup>II</sup> precatalyst rapidly undergoes transmetalation and reductive elimination to generate active Ni<sup>0</sup> species, enabling efficient C–C bond formation .

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The sulfamate group facilitates triazole synthesis via click chemistry. For example:

-

6-(1-Phenyl-1H-1,2,3-triazol-4-yl)naphthalen-2-yl sulphamate derivatives are synthesized using Cu(I) catalysis.

-

Yields exceed 85% under optimized conditions (CuI, Et<sub>3</sub>N, DMF, 60°C) .

Application : These triazole-sulfamate hybrids exhibit potent steroid sulfatase inhibition (IC<sub>50</sub> values as low as 15.97 nM) .

Hydrolysis and Substitution Reactions

Naphthalen-2-yl sulfamate undergoes hydrolysis under acidic or enzymatic conditions to release naphthalen-2-ol and sulfate byproducts. This reactivity is exploited in prodrug design:

| Condition | Product | Application |

|---|---|---|

| Acidic (H<sub>3</sub>O<sup>+</sup>) | Naphthalen-2-ol + HSO<sub>4</sub><sup>−</sup> | Drug delivery |

| Enzymatic (sulfatases) | Bioactive naphthol derivatives | Cancer therapy |

類似化合物との比較

Table 1: Catalytic Performance of Naphthalen-2-yl Sulfamate vs. Analogues

*EWG = Electron-withdrawing groups. Naphthalen-2-yl sulfamate exhibits lower solubility in toluene when bearing EWGs, necessitating longer reaction times . In contrast, naphthalen-1-yl sulfamate requires elevated temperatures for electron-donating substituents due to challenges in oxidative addition . Palladium-catalyzed amination of naphthalen-2-yl sulfamate with primary aliphatic amines achieves higher yields (e.g., 85% with benzylamine) compared to phenyl-derived sulfamates (~60%) .

Table 2: Inhibitory Potency of Sulfamate Derivatives

*Estimated from literature. While naphthalen-2-yl derivatives (e.g., 3L) exhibit lower potency than Irosustat, their modular synthesis allows for structural optimization . In contrast, dual STS/aromatase inhibitors like EMATE and 667-COUMATE achieve sub-nanomolar activity but lack selectivity, limiting therapeutic utility .

Structural and Electronic Effects

- Substituent Position : Naphthalen-2-yl sulfamate’s 2-substitution pattern enhances steric accessibility in catalytic reactions compared to the 1-isomer, facilitating coupling with bulky nucleophiles (e.g., carbazoles) .

- Electron Density : Electron-donating groups on the naphthalene ring improve oxidative addition in nickel-catalyzed reactions but reduce solubility, whereas EWGs necessitate polar solvents for optimal yields .

- Biological Selectivity : Substituents like 1-phenyl-1,2,3-triazol-4-yl (in 3I–3L) enhance STS binding affinity by mimicking steroid substrates, a feature absent in simpler sulfamates like EMATE .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。